

Technical Guide: Biophysical and Kinetic Characterization of a PROTAC BTK Degrader

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Compound of Interest		
Compound Name:	PROTAC BTK Degrader-5	
Cat. No.:	B12384831	Get Quote

Authored for: Researchers, scientists, and drug development professionals.

Introduction:

This technical guide provides an in-depth overview of the binding affinity and kinetics of a representative Proteolysis Targeting Chimera (PROTAC) targeting Bruton's Tyrosine Kinase (BTK). As "**PROTAC BTK Degrader-5**" is a hypothetical molecule, this document will utilize publicly available data for the well-characterized BTK PROTAC, DD-03-171, as a surrogate. DD-03-171 is a potent and selective degrader of BTK that functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This guide will cover the quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex between the target protein and an E3 ligase. This is governed by the binding affinities of the PROTAC for both proteins. The following tables summarize the key quantitative data for DD-03-171 and its constituent components.

Table 1: Cellular Activity of DD-03-171



Parameter	Value	Cell Line	Description
DC50	5.1 nM	Mantle Cell Lymphoma (MCL)	The concentration of the PROTAC that induces 50% degradation of the target protein.
IC50	5.1 nM	Mantle Cell Lymphoma (MCL)	The concentration of the PROTAC that causes 50% inhibition of cell proliferation.[1]

Table 2: Binary Binding Affinities of DD-03-171 Components

Component	Binding Partner	Kd (Dissociation Constant)	IC50	Assay Method
CGI1746 (BTK binder)	ВТК	1.5 nM	1.9 nM	ATP-free competition binding assay / Kinase assay[4]
Pomalidomide (CRBN binder)	Cereblon (CRBN)	~250 nM	-	Isothermal Titration Calorimetry (ITC) [5]
MT-802 (another BTK PROTAC)	ВТК	-	18.11 nM	TR-FRET[6]
MT-802	CRBN	-	1.258 μΜ	TR-FRET[6]

Experimental Protocols

The characterization of a PROTAC's binding affinity and kinetics involves a variety of biophysical techniques. Below are detailed methodologies for key experiments.



Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (k_on and k_off) and affinity (K_d) of biomolecular interactions in real-time.[7][8][9][10]

Objective: To determine the binding kinetics of the PROTAC to BTK and CRBN individually (binary interactions) and as a ternary complex.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5, SA chip)
- Recombinant purified BTK protein
- Recombinant purified CRBN-DDB1 complex
- PROTAC BTK Degrader (e.g., DD-03-171)
- SPR running buffer (e.g., HBS-EP+)
- Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotinylated protein capture)

Protocol:

- Immobilization:
 - Covalently immobilize the E3 ligase (CRBN-DDB1) or the target protein (BTK) onto the sensor chip surface using standard amine coupling chemistry or capture biotinylated protein on a streptavidin-coated chip.
- Binary Interaction Analysis:
 - Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding to a single partner.
 - Flow running buffer over the surface to measure the dissociation phase.



- Regenerate the sensor surface between cycles if necessary.
- Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
- Ternary Complex Analysis:
 - To measure the kinetics of the ternary complex, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein (BTK) over the immobilized E3 ligase (CRBN-DDB1).
 - Alternatively, inject the target protein over a surface with pre-bound PROTAC to the E3 ligase.
 - Analyze the data to determine the kinetics of ternary complex formation and dissociation.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in solution.[11][12][13][14]

Objective: To confirm and quantify the formation of the BTK-PROTAC-CRBN ternary complex.

Materials:

- TR-FRET compatible plate reader
- · Low-volume black microplates
- Recombinant purified, tagged BTK (e.g., His-tagged)
- Recombinant purified, tagged CRBN-DDB1 (e.g., GST-tagged)
- Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium)
- Fluorescently-labeled anti-tag antibody (acceptor, e.g., anti-GST-d2)



- PROTAC BTK Degrader
- Assay buffer

Protocol:

- Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
- Assay Assembly: In a microplate, add the BTK protein, CRBN-DDB1 complex, donor-labeled antibody, and acceptor-labeled antibody.
- PROTAC Addition: Add the serially diluted PROTAC to the wells. Include no-PROTAC controls.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.
- Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, which is characteristic of PROTAC-induced ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, stoichiometry (n), enthalpy (Δ H), and entropy (Δ S)).[15][16]

Objective: To determine the thermodynamic parameters of the binary and ternary complex formations.

Materials:

Isothermal titration calorimeter



- · Recombinant purified BTK protein
- Recombinant purified CRBN-DDB1 complex
- PROTAC BTK Degrader
- · Dialysis buffer

Protocol:

- Sample Preparation:
 - Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
 - Accurately determine the concentrations of all components.
- · Binary Titration:
 - Load the PROTAC into the syringe and the target protein (BTK or CRBN-DDB1) into the sample cell.
 - Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
- Ternary Titration:
 - To measure the ternary complex formation, saturate the PROTAC with one of the proteins and titrate this binary complex into the other protein.
- Data Analysis:
 - Integrate the heat-change peaks and plot them against the molar ratio of the titrant.
 - Fit the data to a suitable binding model to determine the thermodynamic parameters.

Visualizations BTK Signaling Pathway

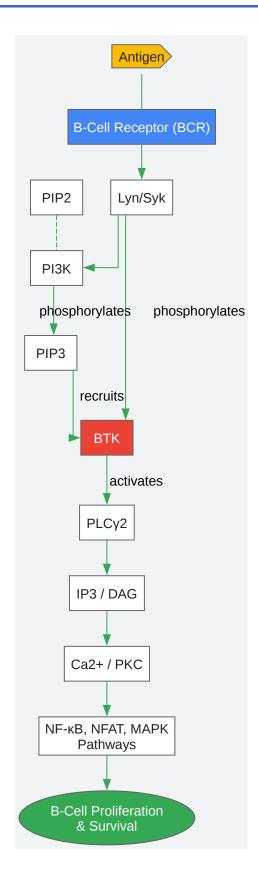


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Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[17][18][19] Dysregulation of this pathway is implicated in various B-cell malignancies.





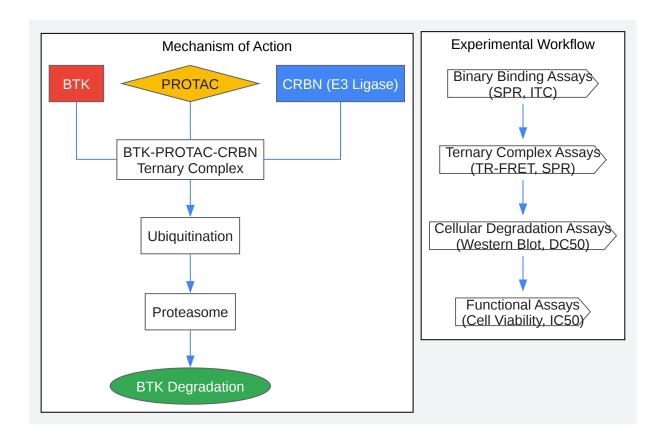
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Caption: Simplified BTK signaling pathway upon B-cell receptor activation.



PROTAC Mechanism of Action and Experimental Workflow

The following diagram illustrates the general mechanism of a BTK PROTAC and a typical workflow for its characterization.



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Caption: PROTAC mechanism of action and a typical experimental workflow.

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